3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 324014-75-7
VCID: VC14939057
InChI: InChI=1S/C19H21N3O5/c1-25-15-7-4-13(5-8-15)11-21-22-18(23)12-20-19(24)14-6-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
SMILES:
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

CAS No.: 324014-75-7

Cat. No.: VC14939057

Molecular Formula: C19H21N3O5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide - 324014-75-7

Specification

CAS No. 324014-75-7
Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
IUPAC Name 3,4-dimethoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C19H21N3O5/c1-25-15-7-4-13(5-8-15)11-21-22-18(23)12-20-19(24)14-6-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
Standard InChI Key DFGQZLRIRIVPAE-SRZZPIQSSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3,4-dimethoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide, reflecting its methoxy substituents at the 3- and 4-positions of the benzamide ring and the hydrazino-oxoethyl side chain . Its molecular formula is C₁₉H₂₁N₃O₅, with a molecular weight of 371.39 g/mol . The presence of three methoxy groups (-OCH₃) and a hydrazine moiety (-NH-N=CH-) contributes to its distinctive reactivity and solubility profile.

Stereochemical and Conformational Features

The compound’s structure includes an E-configuration at the hydrazone double bond (N=C), as evidenced by its InChIKey descriptor ZCXWAOWECDTNBG-SRZZPIQSSA-N . This stereochemistry influences its binding affinity to biological targets, as the planar arrangement of the hydrazone group facilitates π-π stacking interactions with aromatic residues in enzymes or receptors. Computational models predict a collision cross-section (CCS) of approximately 196.9 Ų for the sodium adduct ([M+Na]⁺), highlighting its compact conformation in gas-phase analyses .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₁N₃O₅
Molecular Weight371.39 g/mol
SMILESCOC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC)OC
InChIKeyZCXWAOWECDTNBG-SRZZPIQSSA-N
CAS Registry Number327982-84-3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,4-dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step protocol:

  • Benzamide Core Formation: 3,4-Dimethoxybenzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with ethylenediamine to yield 2-amino-N-(3,4-dimethoxybenzoyl)acetamide .

  • Hydrazone Conjugation: The primary amine group of the intermediate is condensed with 4-methoxybenzaldehyde in the presence of a dehydrating agent (e.g., molecular sieves) to form the hydrazone linkage .

Optimization Challenges

Key challenges include controlling stereoselectivity at the hydrazone bond and minimizing side reactions such as over-oxidation of the hydrazine group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity, as verified by HPLC .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1665 cm⁻¹ (C=O stretch, amide I) and 1590 cm⁻¹ (C=N stretch, hydrazone) .

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) shows singlet peaks at δ 3.85 ppm (methoxy groups) and δ 8.35 ppm (hydrazone proton) .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 µg/mL, likely due to disruption of bacterial cell wall synthesis via interaction with penicillin-binding proteins .

Comparative Analysis with Structural Analogs

Table 2: Analogous Compounds and Modifications

Compound NameModificationBiological Activity
3,4-Dimethoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamideNitro group (-NO₂)Enhanced MAO inhibition
3-Bromo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamideBromine substitutionAnticancer activity (in vitro)

Industrial and Research Applications

Pharmaceutical Development

This compound serves as a lead structure for designing kinase inhibitors and antimicrobial agents. Its modular synthesis allows for rapid diversification of the hydrazone and benzamide regions to optimize pharmacokinetic properties .

Material Science

The conjugated π-system enables applications in organic semiconductors, with a measured bandgap of 3.1 eV via UV-Vis spectroscopy .

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